molecular formula C13H19NO B13610217 3-(3-Isopropylphenoxy)pyrrolidine

3-(3-Isopropylphenoxy)pyrrolidine

Cat. No.: B13610217
M. Wt: 205.30 g/mol
InChI Key: LRMYVDREWOKEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Isopropylphenoxy)pyrrolidine is a chemical compound with the molecular formula C13H19NO. It is a pyrrolidine derivative, characterized by the presence of an isopropylphenoxy group attached to the pyrrolidine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Isopropylphenoxy)pyrrolidine typically involves the reaction of 3-isopropylphenol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of pyrrolidine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. Catalysts and solvents are carefully selected to enhance the reaction rate and product yield. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Isopropylphenoxy)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as halides or amines replace the isopropyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-(3-Isopropylphenoxy)pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Isopropylphenoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

  • 3-(3-Methylphenoxy)pyrrolidine
  • 3-(3-Ethylphenoxy)pyrrolidine
  • 3-(3-Propylphenoxy)pyrrolidine

Comparison: Compared to its analogs, 3-(3-Isopropylphenoxy)pyrrolidine exhibits unique properties due to the presence of the isopropyl group. This group influences the compound’s steric and electronic characteristics, affecting its reactivity and interaction with molecular targets. The isopropyl group provides a balance between hydrophobicity and steric hindrance, making the compound particularly useful in specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-(3-propan-2-ylphenoxy)pyrrolidine

InChI

InChI=1S/C13H19NO/c1-10(2)11-4-3-5-12(8-11)15-13-6-7-14-9-13/h3-5,8,10,13-14H,6-7,9H2,1-2H3

InChI Key

LRMYVDREWOKEKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC2CCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.